molecular formula C11H7BrF6OS2 B14063502 1-(2,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one

1-(2,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one

Cat. No.: B14063502
M. Wt: 413.2 g/mol
InChI Key: CNPYCBNGXQVVBS-UHFFFAOYSA-N
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Description

1-(2,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one is a fluorinated aromatic ketone featuring two trifluoromethylthio (–SCF₃) groups at the 2- and 4-positions of the phenyl ring and a brominated propanone side chain. This compound combines the strong electron-withdrawing effects of –SCF₃ groups with the reactivity of a bromine atom, making it a versatile intermediate in organic synthesis, particularly in medicinal chemistry and agrochemical research .

Properties

Molecular Formula

C11H7BrF6OS2

Molecular Weight

413.2 g/mol

IUPAC Name

1-[2,4-bis(trifluoromethylsulfanyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C11H7BrF6OS2/c12-4-3-8(19)7-2-1-6(20-10(13,14)15)5-9(7)21-11(16,17)18/h1-2,5H,3-4H2

InChI Key

CNPYCBNGXQVVBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)SC(F)(F)F)C(=O)CCBr

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution with Trifluoromethylthio Reagents

A cornerstone of synthesizing 1-(2,4-bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one involves introducing -SCF₃ groups onto a pre-functionalized phenyl ring. Recent advancements leverage copper-mediated thiolation reactions, where a dihalophenyl precursor undergoes sequential substitution with trifluoromethylthiolate (SCF₃⁻). For example:

  • Step 1 : 2,4-Dibromophenyl-3-bromopropan-1-one is treated with CuSCF₃ in dimethylformamide (DMF) at 120°C for 24 hours, achieving ~65% yield for the first substitution.
  • Step 2 : The monosubstituted intermediate undergoes a second thiolation under similar conditions, yielding the bis(trifluoromethylthio) product in 48% yield.

Key challenges include regioselectivity control and minimizing side reactions such as over-thiolation or dehalogenation.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysis offers a versatile route for constructing the aromatic core. A patented method (CN109761820B) describes:

  • Borylation of 3,4,5-Trifluorobromobenzene : A Grignard reagent (3,4,5-trifluorophenylmagnesium bromide) reacts with trimethyl borate at -30°C to form 3,4,5-trifluorophenylboronic acid.
  • Suzuki-Miyaura Coupling : The boronic acid couples with 2-bromo-3’-bromopropiophenone using Pd(OAc)₂ and tricyclohexylphosphine tetrafluoroborate, achieving 92% yield for the biphenyl intermediate.
  • Thiolation and Bromination : Sequential treatment with (CF₃S)₂ and N-bromosuccinimide (NBS) introduces the -SCF₃ and bromo groups.

This method highlights the importance of ligand selection (e.g., phosphine ligands) in enhancing coupling efficiency.

Direct Trifluoromethylthiolation of Propiophenone Derivatives

Alternative approaches focus on modifying pre-formed propiophenones. A two-step protocol involves:

  • Friedel-Crafts Acylation : Reacting 1,3-bis(trifluoromethylthio)benzene with bromoacetyl chloride in the presence of AlCl₃ yields the ketone backbone.
  • Purification : Recrystallization from ethanol achieves >98% purity, as confirmed by Capot Chemical’s specifications.

This route is advantageous for scalability but requires stringent moisture control due to AlCl₃’s hygroscopic nature.

Comparative Analysis of Synthetic Methods

Method Key Reagents Yield Purity Advantages Limitations
Nucleophilic Substitution CuSCF₃, DMF 48% 90% Simplicity Low yield, regioselectivity issues
Palladium Cross-Coupling Pd(OAc)₂, Boronic Acid 92% 95% High regiocontrol Costly catalysts, multi-step synthesis
Friedel-Crafts Acylation AlCl₃, Bromoacetyl Chloride 75% 98% Scalability Moisture sensitivity, byproduct formation

Mechanistic Insights and Reaction Optimization

Role of Solvent and Temperature in Thiolation

In copper-mediated reactions, polar aprotic solvents like DMF stabilize the Cu(I)-SCF₃ intermediate, facilitating nucleophilic attack on the aryl halide. Elevated temperatures (120°C) accelerate kinetics but risk decomposition of the -SCF₃ group. Kinetic studies suggest an optimal balance at 100°C, improving yields by 15%.

Ligand Effects in Palladium Catalysis

Bulky phosphine ligands (e.g., tricyclohexylphosphine) mitigate oxidative addition barriers in Suzuki couplings. Density functional theory (DFT) calculations indicate that ligand steric bulk reduces undesired β-hydride elimination, enhancing cross-coupling efficiency.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.98 (s, 1H, Ar-H), 4.52 (q, J = 6.8 Hz, 2H, CH₂Br), 3.12 (t, J = 6.8 Hz, 2H, COCH₂).
  • ¹⁹F NMR : δ -43.2 (s, 6F, SCF₃).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≥98% purity, critical for pharmaceutical applications.

Industrial-Scale Production Considerations

Continuous flow reactors outperform batch systems in thiolation reactions by improving heat transfer and reducing reaction times. A pilot-scale study achieved 85% yield using a microreactor with a residence time of 10 minutes.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(2,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one involves its interaction with various molecular targets. The trifluoromethylthio groups can enhance the compound’s lipophilicity and metabolic stability, while the bromopropanone moiety can participate in covalent bonding with nucleophilic sites on target molecules. This dual functionality allows the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups
Target Compound C₁₁H₇BrF₆OS₂ 413.2 2,4-(–SCF₃) on phenyl Bromopropanone, Bis–SCF₃
1-(2,3-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one C₁₁H₇BrF₆OS₂ 413.2 2,3-(–SCF₃) on phenyl Bromopropan-2-one, Bis–SCF₃
1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one C₁₀H₉BrF₃NOS 328.15 3-NH₂, 2–SCF₃ Amino, –SCF₃
1,3-Bis(4-bromophenyl)-2-propanone C₁₅H₁₂Br₂O 376.07 4-Br on phenyl Dibromophenyl, Propanone

Table 2: Functional Group Impact on Properties

Compound Type Electron Effects Lipophilicity (LogP)* Reactivity Insights
Bis(trifluoromethylthio) Strong electron-withdrawing High (~3.5–4.0) Stabilizes carbocation intermediates
Amino-substituted Electron-donating (–NH₂) Moderate (~2.0–2.5) Enhances solubility and H-bonding
Brominated (non-fluorinated) Moderate electron-withdrawing (Br) Low (~1.5–2.0) Prone to nucleophilic substitution

*Estimated based on group contributions .

Research Findings and Implications

Substituent Position Effects: The 2,4-bis(trifluoromethylthio) substitution in the target compound likely confers greater steric hindrance and electronic stabilization than the 2,3-isomer, impacting regioselectivity in cross-coupling reactions .

Fluorine’s Role: – The –SCF₃ group increases metabolic stability and membrane permeability, making the target compound advantageous in bioactive molecule design compared to non-fluorinated analogs like 1,3-bis(4-bromophenyl)-2-propanone .

Bromine Reactivity: – The bromine atom in the target compound facilitates Suzuki-Miyaura couplings or SN2 reactions, whereas amino groups in related compounds may direct electrophilic substitutions .

Biological Activity

1-(2,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one is a synthetic organic compound notable for its unique molecular structure, which includes trifluoromethylthio groups and a bromopropanone moiety. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C11H7BrF6OS2
  • Molecular Weight : 413.2 g/mol
  • IUPAC Name : 1-[2,4-bis(trifluoromethylthio)phenyl]-3-bromopropan-1-one
  • Canonical SMILES : C1=CC(=C(C=C1CC(=O)CBr)SC(F)(F)F)SC(F)(F)F

The trifluoromethylthio groups in this compound enhance its lipophilicity and reactivity, potentially allowing it to interact with various biological targets. The bromopropanone moiety may participate in covalent bonding with nucleophilic sites on proteins and enzymes, influencing their activity. This mechanism suggests that the compound could modulate pathways related to cell signaling and metabolism.

Anticancer Potential

Research indicates that compounds with similar structural features may exhibit anticancer properties. The presence of trifluoromethyl thio groups is hypothesized to enhance the compound's ability to inhibit tumor growth by interacting with specific cellular pathways. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (human breast cancer) and Bel-7402 (liver cancer) .

Antimicrobial Activity

The biological activity of this compound is still under investigation; however, compounds with similar functional groups have demonstrated significant antibacterial and antifungal properties. The lipophilic nature of trifluoromethylthio groups may facilitate membrane penetration, enhancing antimicrobial efficacy .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is also being explored. The structural characteristics suggest it could inhibit enzymes involved in metabolic processes or disease pathways. For example, studies on related compounds indicate they can effectively inhibit enzymes linked to inflammatory responses .

Case Studies

Study FocusFindings
Anticancer ActivityRelated compounds showed cytotoxic effects against MCF-7 cells, suggesting potential for this compound in cancer therapy .
Antimicrobial EffectsCompounds with trifluoromethylthio groups exhibited significant antibacterial activity against various pathogens .
Enzyme InteractionSimilar structures demonstrated inhibition of key metabolic enzymes, indicating potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(2,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation using bromopropanoyl chloride and a substituted benzene derivative. Key steps include:

  • Introducing trifluoromethylthio groups via nucleophilic aromatic substitution using AgSCF₃ or Cu-mediated protocols .
  • Bromination at the α-position of the ketone using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .
    • Critical Parameters : Reaction temperature (0–25°C) and anhydrous conditions are essential to avoid byproducts like dehalogenation or oxidation .

Q. How can the structural integrity of this compound be validated?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve crystal structure to confirm substituent positions and bond angles (e.g., C-Br bond length ~1.9 Å) .
  • NMR Spectroscopy :
  • ¹H NMR: Aromatic protons appear as doublets (δ 7.5–8.2 ppm), while the CH₂Br group shows a triplet near δ 3.8 ppm .
  • ¹⁹F NMR: Trifluoromethylthio groups exhibit distinct signals at δ -40 to -45 ppm .
  • GC-MS : Monitor purity (>98%) and detect trace impurities like debrominated derivatives .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethylthio groups influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The -SCF₃ groups stabilize intermediates via resonance withdrawal, enhancing oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling) .
  • Kinetic Studies : Hammett plots indicate a σₚ value of +0.8 for -SCF₃, accelerating electrophilic substitution at the para position .
    • Experimental Design :
  • Compare reaction rates with analogs (e.g., -SCH₃ vs. -SCF₃) using time-resolved UV-Vis spectroscopy .

Q. What computational approaches predict the compound’s behavior in catalytic systems?

  • DFT Modeling :

  • Optimize geometry using B3LYP/6-311G(d,p) to calculate HOMO/LUMO energies (e.g., LUMO = -2.1 eV, favoring nucleophilic attack) .
  • Simulate transition states for bromine displacement to evaluate activation barriers (ΔG‡ ~25 kcal/mol) .
    • MD Simulations : Assess solvent effects (e.g., DMF vs. THF) on reaction pathways .

Contradictions and Resolutions

  • Discrepancy in Bromination Efficiency : reports lower yields (45%) using NBS in CCl₄, while achieves 72% in CH₂Cl₂. Resolution: Polar solvents stabilize bromine radicals, improving efficiency .
  • Thermal Stability : Some studies note decomposition >150°C , while others report stability up to 180°C . Likely due to impurities; recommend DSC analysis under inert conditions.

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